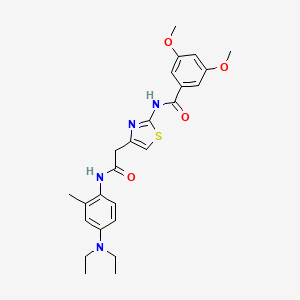

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4S/c1-6-29(7-2)19-8-9-22(16(3)10-19)27-23(30)13-18-15-34-25(26-18)28-24(31)17-11-20(32-4)14-21(12-17)33-5/h8-12,14-15H,6-7,13H2,1-5H3,(H,27,30)(H,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXXSDVQEHYFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Attachment of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where the thiazole derivative reacts with 3,5-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Introduction of the Diethylamino Substituent: The diethylamino group is typically introduced via a nucleophilic substitution reaction, where the appropriate diethylamine reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or oncological pathways.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: It can serve as a probe to investigate cellular processes and pathways.

Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to these targets through hydrogen bonding or electrostatic interactions, while the thiazole and benzamide moieties could enhance specificity and affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares core structural motifs with several analogs documented in the evidence:

- Thiazole-Benzamide Scaffold: Analogous to compounds in (e.g., 15, 16, 17) and –11, which feature thiazole rings linked to benzamide groups. Key differences lie in substituents: : Replaces the diethylamino-methylphenyl group with a fluorophenyl moiety (C20H18FN3O4S, MW 415.4) . : Substitutes the diethylamino group with a dihydrobenzo[d][1,4]dioxin ring (C22H21N3O6S, MW 455.5) .

- Diethylamino-Methylphenyl Side Chain: Similar to compound 19r in (2-(4-(2-((4-(diethylamino)phenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid), which includes a diethylamino-phenylacetamide unit but lacks the thiazole ring .

Physicochemical Properties

*Estimated based on molecular formula (C25H29N3O4S).

Research Findings and Data Gaps

- Structural Advantages: The diethylamino group in the target compound may improve blood-brain barrier penetration compared to ’s fluorophenyl analog .

- Limitations: No biological data (e.g., IC50, toxicity) are available for the target compound, unlike its analogs in –2 and 5.

- Synthetic Challenges: Lower yields in diethylamino-containing compounds (e.g., 19r at 42.6%) suggest steric or electronic hurdles during amide coupling .

Biological Activity

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (CAS No. 921834-19-7) is a compound with potential applications in medicinal chemistry, particularly as an antitumor agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiazole moiety

- A dimethoxybenzamide group

- A diethylamino group attached to a methylphenyl component

Its molecular formula is with a molecular weight of 422.55 g/mol. The structure suggests potential interactions with biological targets due to the presence of functional groups conducive to binding with enzymes or receptors.

Histone Deacetylase Inhibition

Recent studies have indicated that compounds similar to this compound may exhibit histone deacetylase (HDAC) inhibitory activity. HDAC inhibitors play a crucial role in cancer therapy by altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells. For instance, a related compound demonstrated significant potency against HDAC1, HDAC2, and HDAC3 with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM respectively .

Antitumor Efficacy

The antitumor activity of the compound was evaluated through various assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2780 | 2.66 | Induction of G2/M phase arrest |

| HepG2 | 1.73 | Apoptosis induction |

These results suggest that this compound could serve as a lead compound for developing bifunctional HDAC inhibitors aimed at solid tumors .

Case Studies

- In Vivo Studies : In animal models, similar compounds have shown promising results in reducing tumor size and improving survival rates when combined with standard chemotherapy treatments.

- Mechanistic Studies : Research has indicated that treatment with compounds inhibiting HDACs leads to increased acetylation of histones and non-histone proteins, resulting in the reactivation of tumor suppressor genes and inhibition of oncogenes.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

- Optimize reaction conditions by systematically varying solvents (e.g., dichloromethane or DMF), catalysts (e.g., 4-DMAP), and temperature. For example, amide bond formation may require coupling agents like EDCI/HOBt, while thiazole ring closure might benefit from elevated temperatures (80–100°C) .

- Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.5 equivalents of chloroacetylated intermediates) to minimize side products. Post-synthesis purification via column chromatography or recrystallization in ethanol can enhance purity .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- Use ¹H/¹³C NMR to verify functional groups (e.g., diethylamino protons at δ 1.1–1.3 ppm, methoxy groups at δ 3.8–4.0 ppm).

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da).

- IR spectroscopy identifies key bonds (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Conduct in vitro binding assays (e.g., fluorescence polarization or SPR) to measure affinity for target proteins (e.g., kinases or GPCRs).

- Use cell viability assays (MTT or resazurin) to assess cytotoxicity across multiple cell lines (IC₅₀ values). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

Methodological Answer:

- Synthesize analogs with modifications to the diethylamino, thiazole, or dimethoxybenzamide groups. For example:

| Modification Site | Example Change | Biological Impact |

|---|---|---|

| Diethylamino | Replace with piperidine | Alters lipophilicity and target selectivity |

| Thiazole | Introduce methyl substituents | Enhances metabolic stability |

| Benzamide | Fluorinate methoxy groups | Improves membrane permeability |

- Evaluate analogs using molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthesis .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., cell culture media, passage number, assay temperature).

- Perform meta-analysis of published data to identify variables (e.g., assay type, protein isoform differences). For instance, discrepancies in IC₅₀ values may arise from variations in ATP concentration in kinase assays .

Q. What computational strategies predict the compound’s mechanism of action and off-target effects?

Methodological Answer:

- Apply quantum chemical calculations (e.g., DFT) to model electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Use pharmacophore screening (e.g., Pharmit) against databases like ChEMBL to identify potential off-targets. Validate predictions with thermal shift assays to detect protein-ligand interactions .

Q. How can reaction conditions be optimized using design of experiments (DoE)?

Methodological Answer:

- Implement factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2³ factorial design can identify interactions between DMF volume (5–10 mL), reaction time (12–24 hrs), and temperature (60–80°C).

- Analyze results with ANOVA to determine significant factors (p < 0.05) and optimize yield/purity using response surface methodology .

Q. What strategies mitigate toxicity in preclinical studies while maintaining efficacy?

Methodological Answer:

- Conduct ADMET profiling (e.g., hepatic microsome stability, CYP450 inhibition) early in development.

- Modify metabolically labile groups (e.g., replace ester linkages with amides) to reduce hepatotoxicity. Validate with in vivo toxicity studies in rodent models, monitoring ALT/AST levels and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.